![molecular formula C11H13BrO2 B2414258 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone CAS No. 879053-30-2](/img/structure/B2414258.png)
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone
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Description
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone (BMDPE) is an organic compound that has been studied for its various applications in scientific research. BMDPE is an aryl bromide that is used in a variety of synthetic reactions, such as the synthesis of other aryl bromides, as well as the synthesis of heterocyclic compounds. BMDPE has also been studied for its potential applications in the field of medicine and biochemistry, as it has been found to possess certain biochemical and physiological effects.
Scientific Research Applications
Metabolism Study in Rats
A study by Kanamori et al. (2002) explored the in vivo metabolism of a compound structurally related to 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone, known as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, suggesting two metabolic pathways operative in rats. This study provides insight into the metabolism of structurally similar compounds, which could be relevant for understanding the metabolic pathways of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone (Kanamori et al., 2002).
Pyrolysis Products Identification
Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a new psychoactive substance with a similar molecular structure. The study identified various products following pyrolysis, revealing how structural modifications, such as bromo substituents, influence pyrolysis outcomes. This is relevant for understanding the chemical stability and potential pyrolytic degradation of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone (Texter et al., 2018).
Synthesis Methods
Xu and He (2010) demonstrated a synthesis method for 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents. This synthesis provides insights into methods that could be adapted for synthesizing compounds like 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone, particularly in the context of pharmaceutical manufacturing (Xu & He, 2010).
Selective Bromination Techniques
A study by Ying (2011) focused on selective α-monobromination of alkylaryl ketones, a process that could be relevant for the synthesis or modification of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone. This research highlights techniques for specific bromination, which is crucial for the synthesis of bromo-substituted compounds (Ying, 2011).
Synthesis of Bromo-Substituted Ethanones
Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating the effectiveness of halogen-exchange reactions. This research is directly related to the synthesis of similar bromo-substituted ethanones, providing a practical approach for obtaining such compounds (Li Hong-xia, 2007).
properties
IUPAC Name |
2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-11(14-3)8(2)4-9(7)10(13)6-12/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKVVWQCWDAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone |
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